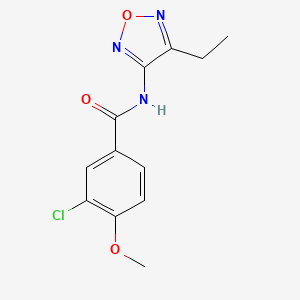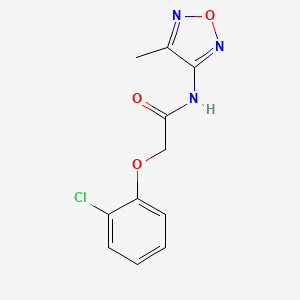
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chloro group, an ethyl-substituted oxadiazole ring, and a methoxy group attached to a benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Substitution Reactions: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Amide Formation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with the oxadiazole derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted benzamides.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals or materials.
作用机制
The mechanism of action of 3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The oxadiazole ring may also contribute to binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
- 3-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide
- 3-chloro-N-(4-ethyl-1,2,5-thiadiazol-3-yl)-4-methoxybenzamide
Uniqueness
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the oxadiazole ring. These structural features may impart distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C12H12ClN3O3 |
|---|---|
分子量 |
281.69 g/mol |
IUPAC 名称 |
3-chloro-N-(4-ethyl-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-9-11(16-19-15-9)14-12(17)7-4-5-10(18-2)8(13)6-7/h4-6H,3H2,1-2H3,(H,14,16,17) |
InChI 键 |
GCCQHJWXPMDFFU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NON=C1NC(=O)C2=CC(=C(C=C2)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14991858.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14991863.png)
![7-(2,3-dihydroxypropyl)-1-[2-(dimethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14991871.png)
![2-(3-methoxypropyl)-7-methyl-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14991876.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14991885.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B14991887.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14991893.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14991902.png)
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(3-nitrophenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B14991914.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B14991920.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-cyclohexylthiophene-2-carboxamide](/img/structure/B14991923.png)
![4-[3-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14991925.png)
![6-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14991929.png)
